molecular formula C16H20BrN7O B4363953 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide

Cat. No.: B4363953
M. Wt: 406.28 g/mol
InChI Key: PDRFLIKTKPSZHJ-UHFFFAOYSA-N
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Description

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is a complex organic compound featuring multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core structures. One common approach is to start with commercially available pyrazole derivatives and introduce the necessary substituents through a series of reactions, such as halogenation, methylation, and amidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom in the pyrazole ring can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.

  • Substitution: : The pyrazole rings can undergo nucleophilic substitution reactions, where substituents on the rings are replaced by other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Bromine-free pyrazole derivatives.

  • Substitution: : Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.

  • Material Science: : Its unique structure makes it suitable for the development of advanced materials with specific electronic or photonic properties.

  • Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of pyrazole rings and substituents Similar compounds might include other pyrazole derivatives with different substituents or core structures

List of Similar Compounds

  • 4-bromo-5-methyl-1H-pyrazole

  • 1-ethyl-1H-pyrazole

  • Propanamide derivatives with pyrazole rings

Properties

IUPAC Name

3-(4-bromo-5-methylpyrazol-1-yl)-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN7O/c1-3-22-9-13(6-18-22)10-23-11-14(7-19-23)21-16(25)4-5-24-12(2)15(17)8-20-24/h6-9,11H,3-5,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFLIKTKPSZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)CCN3C(=C(C=N3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
Reactant of Route 4
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
Reactant of Route 5
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
Reactant of Route 6
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide

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